
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a pharmacological tool to investigate the function of specific neurotransmitter receptors.
Mecanismo De Acción
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide acts as a competitive antagonist of the muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of the natural agonist, acetylcholine. By blocking the receptor, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide can be used to study the downstream effects of muscarinic receptor activation.
Biochemical and Physiological Effects:
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide has a number of biochemical and physiological effects. By blocking the muscarinic acetylcholine receptor, it can affect a variety of physiological processes such as cognition, memory, and motor control. It has also been shown to have analgesic effects, possibly through its actions on the dopamine and serotonin receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is its specificity for the muscarinic acetylcholine receptor. This allows researchers to study the downstream effects of muscarinic receptor activation without interference from other neurotransmitter systems. However, one limitation of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is that it is a synthetic compound and may not accurately reflect the effects of natural agonists on the receptor.
Direcciones Futuras
There are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide. One area of interest is the development of new compounds that can selectively target specific subtypes of the muscarinic acetylcholine receptor. Another area of interest is the investigation of the analgesic effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide and the potential for developing new pain medications based on its mechanism of action. Additionally, researchers may investigate the effects of Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide on other physiological processes beyond cognition, memory, and motor control.
In conclusion, Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its specificity for the muscarinic acetylcholine receptor makes it a valuable tool for investigating the downstream effects of receptor activation. While there are limitations to its use, there are many potential future directions for research on Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide.
Métodos De Síntesis
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is synthesized by reacting 2-methyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields a quaternary ammonium salt, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is widely used in scientific research as a pharmacological tool to investigate the function of specific neurotransmitter receptors. This compound is particularly useful for studying the muscarinic acetylcholine receptor, which is involved in a variety of physiological processes such as cognition, memory, and motor control. Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide is also used to study the function of other neurotransmitter receptors such as the dopamine receptor and the serotonin receptor.
Propiedades
Número CAS |
122629-20-3 |
|---|---|
Nombre del producto |
Octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide |
Fórmula molecular |
C11H20INO |
Peso molecular |
309.19 g/mol |
Nombre IUPAC |
(4aR,8aS)-2-methyl-1,3,4,4a,6,7,8,8a-octahydroisoquinolin-5-one;iodomethane |
InChI |
InChI=1S/C10H17NO.CH3I/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;1-2/h8-9H,2-7H2,1H3;1H3/t8-,9-;/m1./s1 |
Clave InChI |
GRLWEFQPKDRHFC-VTLYIQCISA-N |
SMILES isomérico |
CN1CC[C@@H]2[C@@H](C1)CCCC2=O.CI |
SMILES |
CN1CCC2C(C1)CCCC2=O.CI |
SMILES canónico |
CN1CCC2C(C1)CCCC2=O.CI |
Otros números CAS |
122629-20-3 |
Sinónimos |
octahydro-2-methyl-trans-5(1H)-isoquinolone methiodide OMT-isoquinolone methiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



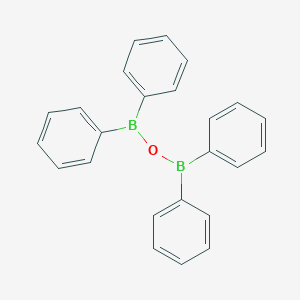
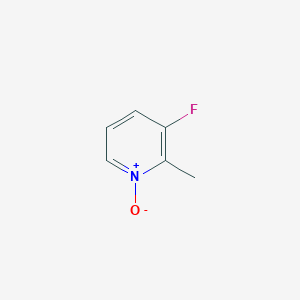
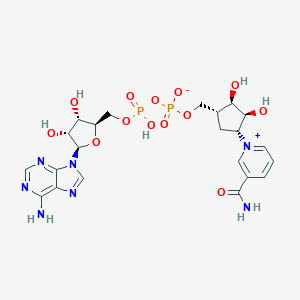
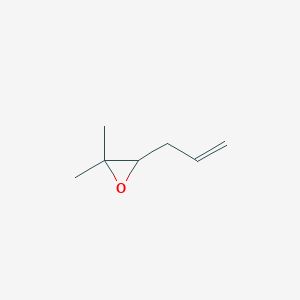

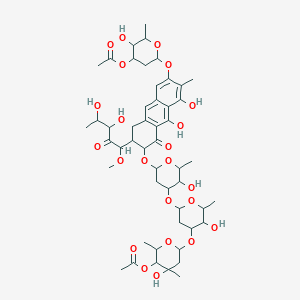
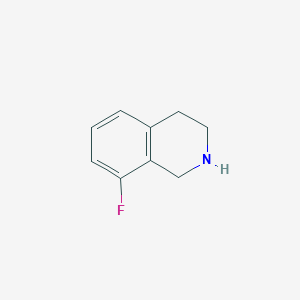
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)


![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)


